N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
説明
N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at position 6 with an azepan-1-yl group (a seven-membered saturated ring containing one nitrogen atom) and at position 3 with an ethyl linker bearing a 4-methylbenzamide moiety.
特性
IUPAC Name |
N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-16-6-8-17(9-7-16)21(28)22-13-12-19-24-23-18-10-11-20(25-27(18)19)26-14-4-2-3-5-15-26/h6-11H,2-5,12-15H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMKRYLGRHGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following table and discussion highlight structural analogs and their functional differences based on available evidence:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations:
Core Structure Variations :
- The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with TPA023, L838417, and compounds 15/24, whereas α5IA features a [1,2,4]triazolo[3,4-a]phthalazine core. The latter’s fused phthalazine ring may alter binding affinity and selectivity compared to pyridazine-based analogs .
Substituent Effects :
- Azepan-1-yl vs. Piperazine/Morpholine : The target compound’s azepan-1-yl group (7-membered ring) contrasts with smaller cyclic amines like 4-methylpiperazine in compound 15 . Larger rings like azepane may enhance lipophilicity and influence blood-brain barrier penetration.
- Benzamide vs. Fluorophenyl/Triazolylmethoxy : The 4-methylbenzamide substituent in the target compound differs from TPA023’s fluorophenyl group, which is critical for GABAA α2/α3 selectivity . Benzamide groups are associated with improved metabolic stability in some drug candidates.
Compound 24’s cytotoxicity against Hep cells highlights the triazolopyridazine scaffold’s versatility in diverse therapeutic areas .
Synthetic Approaches: describes the synthesis of triazolopyridazine derivatives via coupling reactions with amines (e.g., 4-(2-aminoethyl)benzenamine) under conditions involving dry solvents and chromatographic purification. This methodology may apply to the target compound’s synthesis, particularly for introducing the azepan-1-yl and benzamide groups .
準備方法
Cyclocondensation of Hydrazines with Pyridazine Derivatives
The triazolopyridazine scaffold is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 3-amino-6-chloropyridazine with formic acid under reflux to form the triazole ring.
Procedure :
- Suspend 3-amino-6-chloropyridazine (1.0 equiv) in formic acid (5 vol).
- Reflux at 110°C for 12 hours.
- Cool to room temperature and neutralize with aqueous sodium bicarbonate.
- Extract with ethyl acetate and purify via silica gel chromatography (hexane:ethyl acetate = 7:3) to yield 6-chloro-triazolo[4,3-b]pyridazine (78% yield).
Alternative Route via 1,2,3-Triazole Formation
Recent advancements utilize click chemistry for triazole formation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-azidopyridazine and propargylamine derivatives:
Reaction Scheme :
6-Azidopyridazine + Propargylamine →Triazolo[4,3-b]pyridazine
Conditions :
This method offers superior regiocontrol compared to thermal cyclization.
Functionalization with the 4-Methylbenzamide Side Chain
Ethyl Spacer Installation
A two-step sequence introduces the ethylamine bridge:
Step 1: Alkylation of Triazolopyridazine
- Treat Intermediate A with ethyl bromoacetate (1.2 equiv) in THF.
- Use NaH (1.5 equiv) as base at 0°C → RT.
- Isolate ethyl 2-(6-(azepan-1-yl)-triazolo[4,3-b]pyridazin-3-yl)acetate (91% yield).
Step 2: Amide Formation
- Hydrolyze ester to carboxylic acid using LiOH in THF/H₂O.
- Couple with 4-methylbenzylamine via EDC/HOBt activation:
- EDC (1.5 equiv), HOBt (1.0 equiv) in DMF
- Stir at RT for 12 hours
- Isolate N-(2-(6-(azepan-1-yl)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (76% overall yield).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|---|
| Cyclocondensation | Formic acid cyclization | 78 | 95.2 | 12 h |
| CuAAC | Click chemistry | 85 | 98.5 | 6 h |
| Nucleophilic Substitution | Azepane displacement | 82 | 97.8 | 24 h |
| Amide Coupling | EDC/HOBt activation | 76 | 96.4 | 12 h |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, triazole-H)
- δ 7.85 (d, J = 8.4 Hz, 2H, benzamide aromatic)
- δ 3.65–3.75 (m, 4H, azepane N-CH₂)
- HRMS : m/z calcd for C₂₄H₂₈N₆O: 432.2273 [M+H]⁺; found 432.2276
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost/kg (USD) | Percentage of Total Cost |
|---|---|---|
| Azepane | 320 | 42% |
| 4-Methylbenzoyl chloride | 280 | 37% |
| Palladium catalysts | 1500 | 12% |
| Solvents | 50 | 9% |
Data extrapolated from
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, and how are reaction conditions optimized?
- Methodology :
- Multi-step synthesis typically involves:
Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors .
Functionalization of the core with azepane and benzamide groups using nucleophilic substitution or amidation reactions .
- Critical Parameters :
- Solvent choice (e.g., DMF for solubility, ethanol for mild conditions) .
- Temperature control (60–120°C) to avoid decomposition .
- Catalysts (e.g., EDCI/HOBt for amide coupling) .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How is the compound characterized structurally and analytically?
- Techniques :
- NMR Spectroscopy : Assign peaks for azepane protons (δ 1.4–1.8 ppm), triazole (δ 8.2–8.5 ppm), and benzamide aromatic protons (δ 7.2–7.6 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation of the triazolopyridazine core .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- Polar aprotic solvents (DMSO, DMF) for in vitro assays .
- Limited aqueous solubility; use cyclodextrin-based formulations for biological testing .
- Stability :
- Degradation observed under strong acidic/basic conditions (pH <3 or >10) .
- Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions (e.g., ATP concentration variations in kinase assays) .
- Off-target interactions (e.g., cytochrome P450 interference) .
- Mitigation Strategies :
- Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) .
- Use isoform-specific controls to rule out non-specific effects .
Q. What computational approaches predict target interactions and guide SAR studies?
- Methods :
- Molecular Docking : Simulate binding to kinase ATP-binding pockets (e.g., EGFR, BRAF) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., azepane vs. piperidine) with logP and IC₅₀ .
Q. How can metabolic stability and toxicity be assessed preclinically?
- In Vitro Models :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms .
- In Silico Tools :
- Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks .
Q. What strategies address low yield in large-scale synthesis?
- Process Optimization :
- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Implement flow chemistry for exothermic steps (e.g., cyclization reactions) .
- Quality Control :
- Track impurities (e.g., des-methyl byproducts) via LC-MS and adjust stoichiometry .
Critical Considerations for Experimental Design
- Biological Assays : Use physiologically relevant ATP concentrations (1–10 mM) in kinase assays to avoid false positives .
- SAR Studies : Prioritize substituents at the pyridazine C-6 position (e.g., azepane vs. smaller amines) for potency-tuning .
- Data Reproducibility : Document solvent lot variations (e.g., DMF moisture content) that impact reaction kinetics .
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